molecular formula C8H7ClN6 B14369346 6-Chloro-N~2~-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine CAS No. 91991-65-0

6-Chloro-N~2~-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine

Katalognummer: B14369346
CAS-Nummer: 91991-65-0
Molekulargewicht: 222.63 g/mol
InChI-Schlüssel: PKVGKEWJIIYBRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-N~2~-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a triazine ring substituted with a chlorine atom and a pyridin-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N~2~-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-aminopyridine with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution of the chlorine atoms on the cyanuric chloride by the amino group of the 2-aminopyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloro-N~2~-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide, thiourea, or primary amines in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Chloro-N~2~-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 6-Chloro-N~2~-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 2-Chloro-6-(trichloromethyl)pyridine
  • 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine
  • 6-Chloro-1H-pyrrolo[3,2-b]pyridine

Comparison: Compared to these similar compounds, 6-Chloro-N~2~-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine is unique due to its triazine ring structure and the presence of both chlorine and pyridin-2-yl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

91991-65-0

Molekularformel

C8H7ClN6

Molekulargewicht

222.63 g/mol

IUPAC-Name

6-chloro-2-N-pyridin-2-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C8H7ClN6/c9-6-13-7(10)15-8(14-6)12-5-3-1-2-4-11-5/h1-4H,(H3,10,11,12,13,14,15)

InChI-Schlüssel

PKVGKEWJIIYBRB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)NC2=NC(=NC(=N2)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.